7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with a complex molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a fluorophenyl group, a methoxy group, and a purine backbone, makes it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. The synthetic route typically starts with the preparation of the purine backbone, followed by the introduction of the fluorophenyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The methoxy and purine groups contribute to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 7-[(2-FLUOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups. Similar compounds include:
8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the fluorophenyl group, which may result in different biological activities.
7-[(2-CHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and binding properties.
7-[(2-FLUOROPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The methoxy group is replaced by a hydroxy group, which can alter the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGEZYELRDPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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